molecular formula C25H26FN3O3 B6079611 ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate

ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate

Cat. No. B6079611
M. Wt: 435.5 g/mol
InChI Key: ZKKUGDRKPMMJGL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is a piperidine derivative that belongs to the class of imidazole-based antifungal agents. In

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate involves inhibition of fungal cell wall synthesis. This compound targets the enzyme 1,3-beta-D-glucan synthase, which is responsible for the synthesis of the fungal cell wall. By inhibiting this enzyme, ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate disrupts the integrity of the fungal cell wall, leading to fungal cell death.
Biochemical and Physiological Effects:
Ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate has been found to have minimal effects on mammalian cells, indicating low toxicity and minimal side effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate in lab experiments include its potent antifungal activity, low toxicity, and minimal side effects. However, the limitations of using this compound include the need for further studies to fully understand its biochemical and physiological effects, as well as its potential interactions with other drugs.

Future Directions

There are several future directions for research on ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate. These include:
1. Further optimization of the synthesis method to improve yield and purity of the final product.
2. Investigation of the compound's potential interactions with other drugs to determine its safety and efficacy in combination therapy.
3. Exploration of the compound's potential therapeutic applications in the treatment of other fungal infections, such as dermatophytosis and aspergillosis.
4. Development of new formulations of the compound for improved delivery and efficacy.
5. Investigation of the compound's potential as a lead compound for the development of new antifungal agents.

Synthesis Methods

The synthesis of ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate involves the reaction of 2-fluorobenzylamine with 3-(1H-imidazol-2-yl)benzoyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl 3-piperidinecarboxylate to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

Ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate has been found to have potential therapeutic applications in the treatment of fungal infections. It has been shown to exhibit potent antifungal activity against a broad range of fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. In addition, this compound has been found to have low toxicity and minimal side effects, making it a promising candidate for further development as an antifungal agent.

properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3/c1-2-32-24(31)25(16-20-7-3-4-10-21(20)26)11-6-14-29(17-25)23(30)19-9-5-8-18(15-19)22-27-12-13-28-22/h3-5,7-10,12-13,15H,2,6,11,14,16-17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKUGDRKPMMJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CN3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate

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